molecular formula C14H16ClN3O4S B3016425 8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-90-7

8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3016425
CAS RN: 941970-90-7
M. Wt: 357.81
InChI Key: ROBJBUXLGBCTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its properties and functions. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and interactions. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Antimicrobial and Detoxification Applications

  • N-Halamine-Coated Cotton : A study by Ren et al. (2009) involved synthesizing a similar N-halamine precursor and bonding it onto cotton fabrics. This resulted in fabrics with antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7, as well as the ability to oxidize chemical mustard simulant to a less toxic derivative. The chlorine loadings and surface hydrophobicities of the fabrics influenced their antimicrobial efficacies (Ren et al., 2009).

Hypoglycemic Activity

  • Spiroimidazolidine-2,4-diones : Iqbal et al. (2012) synthesized spiroimidazolidine-2,4-diones, which showed significant hypoglycemic activity in male albino rats. One of the compounds reduced blood glucose levels by 60.79%, which was higher than the standard drug at the time (Iqbal et al., 2012).

Anticonvulsant Properties

  • Anticonvulsant Activity : A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated them for anticonvulsant and neurotoxic properties. Most compounds displayed anticonvulsant activity in the MES test, but some were found to be neurotoxic at certain doses (Obniska et al., 2006).

Muscarinic Agonists

  • Spirooxazolidine-2,4-diones : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to a muscarinic agonist. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice. The 8-azaspiro[4.5]decane skeleton was identified as a useful template for designing muscarinic agonists (Tsukamoto et al., 1993).

ORL1 Receptor Agonists

  • ORL1 Receptor Ligands : Röver et al. (2000) discovered 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. Substituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones exhibited high affinity and agonistic behavior for this receptor (Röver et al., 2000).

Myelostimulating Activity

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones : Yu et al. (2018) reported the myelostimulating activity of 1,3,8-Triazaspiro[4.5]decane-2,4-diones in artificially induced myelodepressive syndrome. The compounds accelerated the regeneration of lymphocyte and granulocyte cell pool in bone marrow hematopoiesis (Yu et al., 2018).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJBUXLGBCTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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